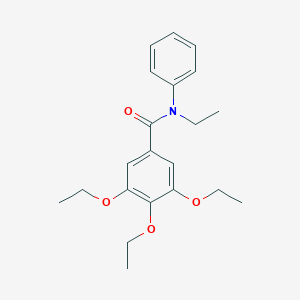
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide (TEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEP belongs to the class of benzamides and is known for its ability to modulate the activity of certain receptors in the brain.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in mood regulation, reward processing, and addiction. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also inhibits the activity of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of dopamine and serotonin in the brain. By modulating the activity of these receptors and enzymes, 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can alter the levels of dopamine and serotonin in the brain, leading to changes in mood, reward processing, and addiction.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects in animal studies. It increases the levels of dopamine and serotonin in the brain, leading to increased locomotor activity, reduced anxiety, and improved cognitive function. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize in large quantities and has high purity and stability. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has a well-characterized mechanism of action, making it a useful tool for studying the dopamine and serotonin systems in the brain. However, 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or cells. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide also has a short half-life in the body, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which could protect against the neuroinflammation and oxidative stress associated with these diseases. Another area of interest is the development of new 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide analogs with improved solubility and pharmacokinetic properties. These analogs could be used to study the dopamine and serotonin systems in the brain and could have potential therapeutic applications in various neurological and psychiatric disorders.
Métodos De Síntesis
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trihydroxybenzoic acid with ethyl iodide and phenylmagnesium bromide. The resulting product is then subjected to a series of reactions, including acetylation, reduction, and amidation, to obtain 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide in high yield and purity.
Propiedades
Nombre del producto |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
|---|---|
Fórmula molecular |
C21H27NO4 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H27NO4/c1-5-22(17-12-10-9-11-13-17)21(23)16-14-18(24-6-2)20(26-8-4)19(15-16)25-7-3/h9-15H,5-8H2,1-4H3 |
Clave InChI |
FYQAOEKQAXOPLP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)








